tert-Butyl (3-chloro-2-nitrophenyl)carbamate
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Overview
Description
tert-Butyl (3-chloro-2-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a nitro group attached to a phenyl ring
Mechanism of Action
Mode of Action
It’s known that tert-butyl carbamate is used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound might interact with its targets through a similar mechanism, leading to the formation of N-Boc-protected anilines. The exact changes resulting from this interaction are subject to further investigation.
Biochemical Pathways
It’s known that tert-Butyl carbamate is involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests that the compound might affect similar biochemical pathways, but the downstream effects of these interactions need further exploration.
Result of Action
Given its involvement in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles , it can be hypothesized that the compound might have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate typically involves the reaction of 3-chloro-2-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-chloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Major Products Formed:
Nucleophilic substitution: Substituted carbamates or thiocarbamates.
Reduction: 3-chloro-2-aminophenylcarbamate.
Hydrolysis: 3-chloro-2-nitroaniline and tert-butanol.
Scientific Research Applications
Chemistry: tert-Butyl (3-chloro-2-nitrophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in multi-step synthetic routes, allowing for selective reactions at other functional groups.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism and toxicity of carbamate derivatives.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. It can be used to develop new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable building block for various chemical processes.
Comparison with Similar Compounds
tert-Butyl (3-nitrophenyl)carbamate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
tert-Butyl (4-chloro-2-nitrophenyl)carbamate: The position of the chloro substituent affects the compound’s chemical properties and interactions.
tert-Butyl (3-chloro-4-nitrophenyl)carbamate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: tert-Butyl (3-chloro-2-nitrophenyl)carbamate is unique due to the specific arrangement of its functional groups. The combination of the tert-butyl, chloro, and nitro groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility distinguish it from other carbamate derivatives, allowing for selective modifications and targeted synthesis.
Properties
IUPAC Name |
tert-butyl N-(3-chloro-2-nitrophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYCCHVOEJTXGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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